molecular formula C13H7NO4 B13910993 5-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl)-2-furaldehyde

5-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl)-2-furaldehyde

Cat. No.: B13910993
M. Wt: 241.20 g/mol
InChI Key: XGFFKWYHMKDQEK-UHFFFAOYSA-N
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Description

5-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl)-2-furaldehyde: is a complex organic compound characterized by its unique structure, which includes an indole ring fused with a furan ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl)-2-furaldehyde typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with furan aldehydes under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl)-2-furaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the indole or furan rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

5-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl)-2-furaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl)-2-furaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde
  • 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl)-benzoic acid

Comparison

Compared to similar compounds, 5-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl)-2-furaldehyde is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H7NO4

Molecular Weight

241.20 g/mol

IUPAC Name

5-(2,3-dioxo-1H-indol-5-yl)furan-2-carbaldehyde

InChI

InChI=1S/C13H7NO4/c15-6-8-2-4-11(18-8)7-1-3-10-9(5-7)12(16)13(17)14-10/h1-6H,(H,14,16,17)

InChI Key

XGFFKWYHMKDQEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CC=C(O3)C=O)C(=O)C(=O)N2

Origin of Product

United States

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